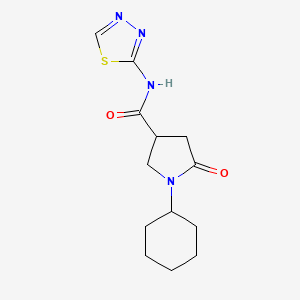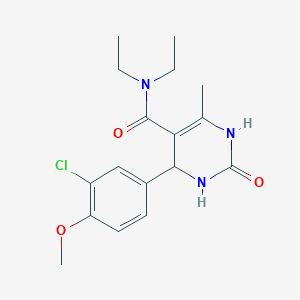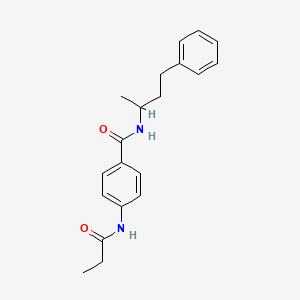![molecular formula C21H23N3O3 B4393590 4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)butanamide](/img/structure/B4393590.png)
4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)butanamide
Descripción general
Descripción
Oxadiazole derivatives, including structures similar to "4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)butanamide," are known for their diverse pharmacological properties and have been extensively studied for their potential in various therapeutic applications. These compounds form a significant class of heterocyclic compounds, often investigated for their synthesis, molecular structure, and chemical properties due to their relevance in medicinal chemistry and material science (Aziz‐ur‐Rehman et al., 2016).
Synthesis Analysis
The synthesis of oxadiazole derivatives typically involves the cyclization of hydrazides through the formation of 1,3,4-oxadiazole rings. A common approach includes converting organic acids into esters, then to hydrazides, and finally cyclizing to form the oxadiazole core. The target compounds can be further functionalized by introducing various substituents to the core structure to study their effects on biological activity and chemical properties (Aziz‐ur‐Rehman et al., 2016).
Molecular Structure Analysis
The molecular structure of oxadiazole derivatives is crucial in determining their chemical reactivity and biological activity. Advanced techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used for structure elucidation. These methods provide detailed information about the arrangement of atoms within the molecule and the electronic environment, which is essential for understanding the compound's reactivity and interactions with biological targets (Kumara et al., 2017).
Chemical Reactions and Properties
Oxadiazole derivatives participate in various chemical reactions, including nucleophilic substitution, electrophilic addition, and cyclization reactions, which are pivotal in modifying their chemical structures for desired properties. The reactivity of these compounds can be significantly influenced by the nature and position of substituents on the oxadiazole ring, affecting their potential as therapeutic agents (Taha et al., 2014).
Physical Properties Analysis
The physical properties of oxadiazole derivatives, such as melting point, solubility, and crystalline structure, are important for their formulation and application in drug development. These properties are determined by the molecular structure and functional groups present in the compound, influencing its stability, bioavailability, and solubility in various solvents (Wang et al., 2005).
Chemical Properties Analysis
The chemical properties of oxadiazole derivatives, including acidity, basicity, reactivity towards electrophiles and nucleophiles, and stability under different conditions, are essential for their pharmacological application. These properties impact the compound's interaction with biological molecules, its metabolic stability, and its mechanism of action (Gaonkar et al., 2006).
Direcciones Futuras
Oxadiazole derivatives, including this compound, are of significant interest in medicinal chemistry due to their wide range of biological activities . Future research could focus on elucidating the specific biological targets and mechanisms of action of this compound, as well as optimizing its synthesis and evaluating its safety profile. Further studies could also explore its potential applications in the treatment of various diseases.
Propiedades
IUPAC Name |
4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-3-26-18-12-7-5-10-16(18)21-23-20(27-24-21)14-8-13-19(25)22-17-11-6-4-9-15(17)2/h4-7,9-12H,3,8,13-14H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWTVKOQUUYDHSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NOC(=N2)CCCC(=O)NC3=CC=CC=C3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-bromo-N-[3-(2-quinoxalinyl)phenyl]-2-furamide](/img/structure/B4393511.png)
![N-(3-chloro-4-fluorophenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B4393517.png)
![1-benzyl-4-[(4-ethoxy-3-methoxyphenyl)carbonothioyl]piperazine](/img/structure/B4393520.png)
![N-(5-chloro-2-methoxyphenyl)-N-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B4393527.png)

![N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B4393537.png)

![2-{[1-(2-fluorophenyl)-1H-tetrazol-5-yl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B4393556.png)
![11-(1,3-benzodioxol-5-ylmethyl)-3-(2-furylmethyl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one](/img/structure/B4393576.png)

![N-[3-(allyloxy)phenyl]-2-phenylacetamide](/img/structure/B4393595.png)
![N-(4-{[(2-methylcyclohexyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4393600.png)

![2,2,2-trichloro-N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4393616.png)